molecular formula C20H16F3N3O3S B11150127 N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11150127
M. Wt: 435.4 g/mol
InChI Key: UEIOGGHFNBQIGY-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a thiazole-derived carboxamide characterized by a trifluoromethoxy-substituted phenyl ring at position 2 and an acetylaminophenyl group at the carboxamide moiety. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions on the thiazole ring and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents (Position 2) Carboxamide Substituent Key Features Biological Activity (if available) Reference
Target Compound 4-(Trifluoromethoxy)phenyl N-[3-(Acetylamino)phenyl] -OCF₃ (electron-withdrawing), acetylaminophenyl (H-bond donor) Not explicitly reported; inferred kinase/anticancer potential -
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide Phenyl N-(4-Acetamidophenyl) Lacks -OCF₃; simpler phenyl group Not reported; structural analog for SAR studies
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 3-Pyridinyl N-[3-(Trifluoromethyl)phenyl] Heterocyclic pyridinyl, -CF₃ substituent Not reported; pyridinyl may enhance target engagement
Dasatinib (BMS-354825) 2-Methylpyrimidinyl (linked to piperazine) N-(2-Chloro-6-methylphenyl) Chloro, methylphenyl, hydroxyethyl piperazine Pan-Src kinase inhibitor (IC₅₀ < 1 nM); anticancer (CML)
7b (from ) Phenyl Hydrazinecarbothioamide derivatives Methylphenyl, thiadiazole derivatives Anticancer (HepG-2 IC₅₀ = 1.61 µg/mL)

Substituent Analysis

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The target compound’s -OCF₃ group offers greater steric bulk and polarity compared to -CF₃ (e.g., in ). This may improve solubility and alter binding pocket interactions in kinase targets .
  • Acetylaminophenyl vs. Chlorophenyl (Dasatinib): The acetylaminophenyl group in the target compound provides hydrogen-bonding capability, contrasting with Dasatinib’s chloro substituent, which enhances hydrophobic interactions. This difference may influence selectivity across kinase families .
  • Heterocyclic Variations: Compounds with pyridinyl () or piperazinyl () groups demonstrate the importance of nitrogen-containing rings in enhancing potency.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The -OCF₃ group in the target compound likely increases metabolic stability compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, as seen in and .
  • Anticancer Activity: Thiazole derivatives with methylphenyl groups () show moderate activity (IC₅₀ ~1–2 µg/mL). The target compound’s -OCF₃ and acetylaminophenyl groups may enhance potency by improving target binding or pharmacokinetics .
  • Kinase Inhibition: Dasatinib’s potency stems from optimized substituents (chloro, piperazine).

Molecular Properties

Property Target Compound N-(4-acetamidophenyl) analog () Dasatinib ()
Molecular Weight ~435.4 g/mol ~380.4 g/mol 488.0 g/mol
LogP (estimated) ~3.5 ~2.8 ~2.1
Hydrogen Bond Donors 2 2 5
Key Substituents -OCF₃, AcNHPh Phenyl, AcNHPh Chloro, Piperazine

Biological Activity

N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of acetylamino and trifluoromethoxy groups enhances its pharmacological profile.

  • Molecular Formula : C17H16F3N3O2S
  • Molecular Weight : 397.39 g/mol

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. The thiazole structure has been associated with various biological effects, including:

  • Antibacterial Activity : Studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Thiazole derivatives have also been reported to possess antifungal properties, particularly against Candida albicans and Aspergillus species. The mechanism often involves disruption of fungal cell wall synthesis .

Anticancer Activity

The compound's potential anticancer properties are noteworthy. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various pathways:

  • Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Case Studies : In vitro studies have shown that specific thiazole derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can significantly influence their efficacy:

PositionModificationEffect on Activity
2Trifluoromethoxy groupIncreased antibacterial potency
5Acetylamino groupEnhanced anticancer activity
4Methyl groupImproved selectivity for cancer cells

Properties

Molecular Formula

C20H16F3N3O3S

Molecular Weight

435.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H16F3N3O3S/c1-11-17(18(28)26-15-5-3-4-14(10-15)25-12(2)27)30-19(24-11)13-6-8-16(9-7-13)29-20(21,22)23/h3-10H,1-2H3,(H,25,27)(H,26,28)

InChI Key

UEIOGGHFNBQIGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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